molecular formula Zr(OH)4<br>H4O4Z B077722 Zirconium hydroxide CAS No. 14475-63-9

Zirconium hydroxide

Cat. No. B077722
Key on ui cas rn: 14475-63-9
M. Wt: 159.25 g/mol
InChI Key: HAIMOVORXAUUQK-UHFFFAOYSA-J
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Patent
US08298979B2

Procedure details

A dispersion liquid was prepared by adding 100 g (31 g in terms of ZrO2) of zirconium hydroxide to 100 g of water, followed by well stirring. Next, as a first addition of oxalic acid, 31.7 g (a mol ratio of oxalic acid to Zr=1.0) of oxalic acid dihydrate was added to the dispersion liquid, followed by heating at 90° C. for 15 minutes. Next, as a second addition of oxalic acid, 15.8 g (a mol ratio of oxalic acid to Zr=0.5) of oxalic acid dihydrate was added to the dispersion liquid, followed by heating at 90° C. for 15 minutes to obtain a sol. When diluted to 0.5% by weight in terms of ZrO2, the zeta potential of the sol was −61 mV and the particle diameter D50 was 65 nm.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Zr+4:2].[OH-].[OH-].[OH-].[C:6]([OH:11])(=[O:10])[C:7]([OH:9])=[O:8].O.O.[C:14]([OH:19])(=[O:18])[C:15]([OH:17])=[O:16].[O-2].[Zr+4].[O-2]>O>[C:6]([O-:11])(=[O:10])[C:7]([O-:9])=[O:8].[Zr+4:2].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16] |f:0.1.2.3.4,6.7.8,9.10.11,13.14.15|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zr+4].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by well stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dispersion liquid was prepared
ADDITION
Type
ADDITION
Details
was added to the dispersion liquid
ADDITION
Type
ADDITION
Details
was added to the dispersion liquid
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 90° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to obtain a sol. When

Outcomes

Product
Name
Type
Smiles
C(C(=O)[O-])(=O)[O-].[Zr+4].C(C(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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